2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate typically involves the reaction of 2-fluoro-6-nitrophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction . The reaction is typically conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for the reduction of the nitro group.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives depending on the nucleophile used.
Reduction: The major product is 2-fluoro-6-aminophenyl trifluoromethanesulfonate.
Coupling Reactions: The products are biaryl compounds formed by the coupling of the phenyl ring with various aryl boronic acids.
Scientific Research Applications
2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes, which are essential for the synthesis of biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-nitrophenyl Trifluoromethanesulfonate
- 2-Fluoro-6-methoxyphenyl Trifluoromethanesulfonate
- 2-Fluoro-6-chlorophenyl Trifluoromethanesulfonate
Uniqueness
2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate is unique due to the presence of both fluorine and nitro groups, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
(2-fluoro-6-nitrophenyl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO5S/c8-4-2-1-3-5(12(13)14)6(4)17-18(15,16)7(9,10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUAXAYJASIOBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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